molecular formula C7H15ClN2O B1280979 N-(piperidin-4-yl)acetamide hydrochloride CAS No. 58083-34-4

N-(piperidin-4-yl)acetamide hydrochloride

Cat. No. B1280979
CAS RN: 58083-34-4
M. Wt: 178.66 g/mol
InChI Key: PWMUODAZHNQADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves several steps, including the formation of intermediate compounds and the use of reagents to promote specific reactions. For instance, the synthesis of N-aryl/aralkyl substituted acetamides involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides includes indolization under Fischer conditions and amidification promoted by 2-chloro-1-methylpyridinium iodide .

Molecular Structure Analysis

The molecular structure of compounds related to N-(piperidin-4-yl)acetamide hydrochloride is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. The acetamide group is another common feature, which is a functional group derived from acetic acid. The presence of these structural motifs is crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include indolization, amidification, and substitution reactions. These reactions are carefully controlled to achieve the desired structural modifications that confer specific pharmacological properties. For example, the substitution of the nitrogen atom in the piperidine ring with different electrophiles allows for the generation of a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are influenced by their molecular structure. The presence of the piperidine ring and the acetamide group can affect properties such as solubility, melting point, and reactivity. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compounds are absorbed, distributed, metabolized, and excreted in the body .

Scientific Research Applications

Application in Drug Design and Synthesis

  • Field : Pharmaceutical Chemistry
  • Summary : Piperidines, including N-(piperidin-4-yl)acetamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods : The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application in Hypoxia-Inducible Factor 1 Pathways Activation

  • Field : Biochemistry
  • Summary : N-(piperidin-4-yl)benzamide derivatives, which may include N-(piperidin-4-yl)acetamide hydrochloride, have been studied for their role in activating hypoxia-inducible factor 1 pathways .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

Application in Inhibiting Soluble Epoxide Hydrolase

  • Field : Biochemistry
  • Summary : 2-(Piperidin-4-yl)acetamides, which may include N-(piperidin-4-yl)acetamide hydrochloride, have been studied for their role as potent inhibitors of soluble epoxide hydrolase .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

Application in Antioxidant and Metal Chelating Properties

  • Field : Biochemistry
  • Summary : 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound has shown antioxidant and metal chelating properties .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : The outcomes of this application are not specified in the available resources .

Application in Cancer Treatment

  • Field : Oncology
  • Summary : A series of N-(piperidin-4-yl) benzamide compounds, which may include N-(piperidin-4-yl)acetamide hydrochloride, have been synthesized and investigated for their effect against cancer cells .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results : Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Safety And Hazards

N-(piperidin-4-yl)acetamide hydrochloride is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been identified that may be relevant to N-(piperidin-4-yl)acetamide hydrochloride. These include a paper on piperidine derivatives and their synthesis and pharmacological applications , a paper on the pharmacology profile of a related compound , and a paper on the importance of the piperidine nucleus in drug discovery .

properties

IUPAC Name

N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMUODAZHNQADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)acetamide hydrochloride

CAS RN

85508-31-2, 58083-34-4
Record name Acetamide, N-4-piperidinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85508-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidopiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% w/w Palladium on charcoal (1.5 g) was added to a solution of the product from step (i) (10.0 g), 1 molar hydrochloric acid (21.5 ml) and methanol (150 ml) and the mixture hydrogenated at room temperature and pressure until the theoretical amount of hydrogen had been taken up. Charcoal was added, the mixture stirred for 1 hour then filtered through diatomaceous earth and the filtrate evaporated to dryness giving 4-acetylaminopiperidine hydrochloride, 8.64 g, as a sticky foam: NMR (CDCl3 +d6DMSO). δ 9,72(1H,b), 9.02(1H,b), 7.40(1H,bd), 3.87(1H,m), 3.30(2H,m), 2.81(2H,m), 1.86(4H,m), 1.80(3H,s); m/e 143 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
21.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(piperidin-4-yl)acetamide hydrochloride
Reactant of Route 2
N-(piperidin-4-yl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(piperidin-4-yl)acetamide hydrochloride
Reactant of Route 4
N-(piperidin-4-yl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(piperidin-4-yl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(piperidin-4-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.